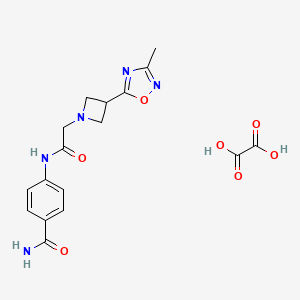

4-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

Beschreibung

Eigenschaften

IUPAC Name |

4-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3.C2H2O4/c1-9-17-15(23-19-9)11-6-20(7-11)8-13(21)18-12-4-2-10(3-5-12)14(16)22;3-1(4)2(5)6/h2-5,11H,6-8H2,1H3,(H2,16,22)(H,18,21);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDOVOJHWYEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC=C(C=C3)C(=O)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions, often using reagents like carbonyl diimidazole (CDI) in toluene.

Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as azetidine-2-carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate can undergo various chemical reactions, including:

Reduction: The azetidine ring can be reduced to form corresponding amines under hydrogenation conditions.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂) in the presence of a

Biologische Aktivität

The compound 4-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties as well as relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities associated with 1,3,4-oxadiazole derivatives include:

- Antimicrobial Activity : Many compounds in this class exhibit significant antibacterial and antifungal properties.

- Anticancer Effects : Certain derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : Compounds have been noted for their ability to reduce inflammation.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. A study by Dhumal et al. (2016) demonstrated that specific derivatives effectively inhibited Mycobacterium bovis BCG. The mechanism involved inhibition of the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in bacteria .

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 8a | Mycobacterium bovis | 0.01 µg/mL | Dhumal et al. (2016) |

| Compound 17a | Staphylococcus aureus | 0.02 µg/mL | Desai et al. (2018) |

| Compound 30 | Clostridium difficile | 0.003 µg/mL | Salama et al. (2020) |

Anticancer Effects

The anticancer properties of oxadiazole derivatives have been extensively studied. For instance, a recent investigation found that certain compounds induced apoptosis in cancer cells through various mechanisms including cell cycle arrest and inhibition of key signaling pathways .

Case Study: Anticancer Activity

In a study involving a series of oxadiazole derivatives, researchers observed that compounds with specific substitutions on the oxadiazole ring exhibited potent anticancer activity against human breast cancer cell lines. The most promising candidates showed IC50 values significantly lower than standard chemotherapeutic agents .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole moiety have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

The anti-inflammatory action is often linked to the modulation of NF-kB signaling pathways and the inhibition of COX enzymes involved in prostaglandin synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Structural Analysis :

- Trifluoromethyl Substitution: The trifluoromethylphenyl variant (second entry) increases lipophilicity (logP ~2.5 vs.

- Azetidine vs. Pyrazole : Replacing azetidine with pyrazole (fourth entry) introduces aromaticity and planar geometry, altering binding interactions with target proteins (e.g., kinases or GPCRs) .

- Benzamide vs. Cyclopropylamide : The benzamide group in the target compound enables hydrogen bonding with biological targets (e.g., proteases), whereas the cyclopropylamide (third entry) prioritizes steric effects and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Key Findings :

- The oxalate salt improves solubility compared to free-base forms, critical for oral bioavailability .

- Higher logP in analogues with trifluoromethyl or pyrazole groups correlates with increased plasma protein binding but may reduce renal clearance .

- The target compound’s metabolic stability (t½ = 4.7 h) suggests moderate hepatic clearance, whereas the pyrazole analogue’s extended t½ (5.9 h) indicates resistance to cytochrome P450 oxidation .

Therapeutic Implications :

- The target compound’s balance of solubility and moderate lipophilicity makes it suitable for oral formulations targeting PARP-dependent cancers.

- The trifluoromethylphenyl analogue’s higher potency may justify its use in intravenous therapies despite solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.